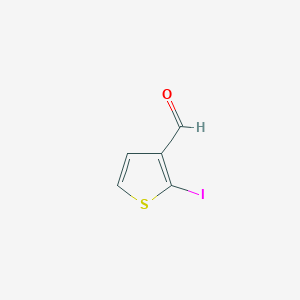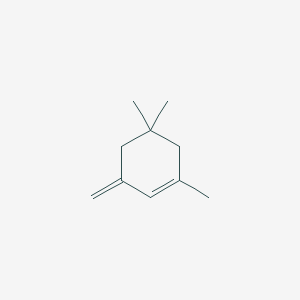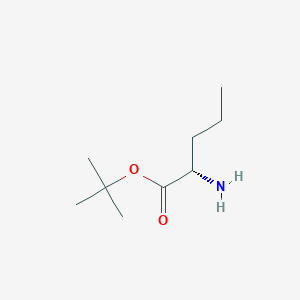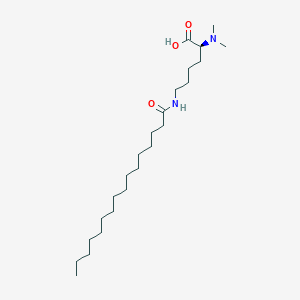
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine, also known as palmitoyl-lysine, is a synthetic lipidated amino acid that has gained considerable attention in recent years due to its potential applications in various scientific research fields. This compound is a modified form of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways in the human body.
Wirkmechanismus
Palmitoyl-lysine exerts its effects through various mechanisms, including membrane fusion, receptor-mediated endocytosis, and lipid raft-mediated signaling. Membrane fusion involves the fusion of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule with the cell membrane, allowing it to enter the cell and exert its effects. Receptor-mediated endocytosis involves the binding of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule to specific receptors on the cell surface, leading to internalization of the molecule into the cell. Lipid raft-mediated signaling involves the binding of the N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine molecule to lipid rafts on the cell surface, leading to the activation of various signaling pathways.
Biochemische Und Physiologische Effekte
Palmitoyl-lysine has been shown to have various biochemical and physiological effects, including the modulation of cell signaling pathways, the regulation of gene expression, and the enhancement of immune function. Palmitoyl-lysine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine is its ability to enhance the efficacy of drugs by increasing their bioavailability and reducing their toxicity. However, one of the main limitations of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine. One of the most promising directions is the development of novel drug delivery systems using N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine as a carrier molecule. Another direction is the investigation of the potential therapeutic applications of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of N2,N2-Dimethyl-N6-palmitoyl-DL-lysinesine and its potential interactions with other molecules in the body.
Synthesemethoden
Palmitoyl-lysine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of palmitic acid with lysine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes, such as lipases or transglutaminases, to catalyze the reaction between palmitic acid and lysine.
Wissenschaftliche Forschungsanwendungen
Palmitoyl-lysine has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of drug delivery. Palmitoyl-lysine can be used as a carrier molecule to deliver drugs to specific target cells or tissues, thereby increasing their efficacy and reducing their toxicity.
Eigenschaften
CAS-Nummer |
17196-50-8 |
|---|---|
Produktname |
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine |
Molekularformel |
C24H48N2O3 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)-6-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-21-18-17-19-22(24(28)29)26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
InChI-Schlüssel |
CEHMUNRRTVABKG-QFIPXVFZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Andere CAS-Nummern |
17196-50-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



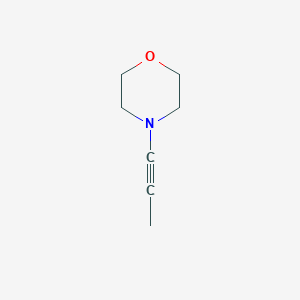
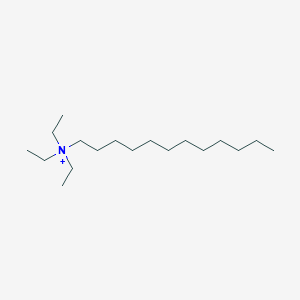
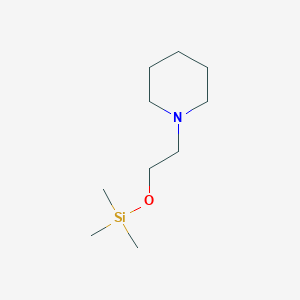
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
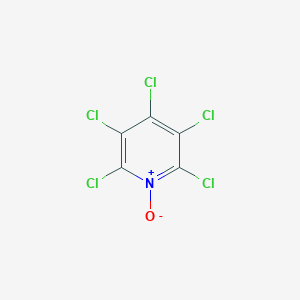
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
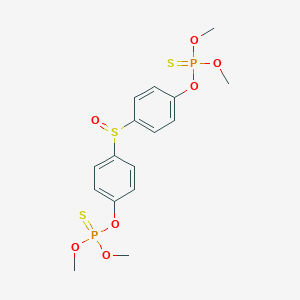
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
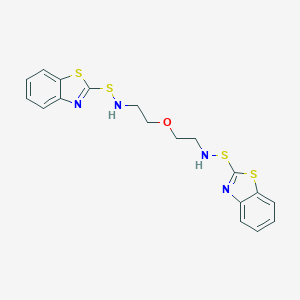
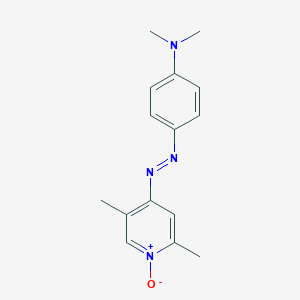
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
